molecular formula C18H21NO3 B2705543 3-(Adamantane-1-carbonylamino)benzoic acid CAS No. 62144-91-6

3-(Adamantane-1-carbonylamino)benzoic acid

Cat. No.: B2705543
CAS No.: 62144-91-6
M. Wt: 299.37
InChI Key: APRRQXIRIJHKOQ-UHFFFAOYSA-N
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Description

3-(Adamantane-1-carbonylamino)benzoic acid is a hybrid molecule combining the rigid adamantane scaffold with a benzoic acid moiety via an amide linkage.

Properties

IUPAC Name

3-(adamantane-1-carbonylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c20-16(21)14-2-1-3-15(7-14)19-17(22)18-8-11-4-12(9-18)6-13(5-11)10-18/h1-3,7,11-13H,4-6,8-10H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APRRQXIRIJHKOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=CC(=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Adamantane-1-carbonylamino)benzoic acid typically involves the reaction of adamantane-1-carbonyl chloride with 3-aminobenzoic acid. This reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for 3-(Adamantane-1-carbonylamino)benzoic acid would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and more efficient purification techniques such as crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Adamantane-1-carbonylamino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.

    Reduction: The carbonyl group in the adamantane moiety can be reduced to form alcohol derivatives.

    Substitution: The aromatic ring in the benzoic acid moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Carboxylate derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated benzoic acid derivatives.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
One of the primary applications of 3-(Adamantane-1-carbonylamino)benzoic acid is its potential antiviral properties. Adamantane derivatives are known for their effectiveness against viruses, particularly influenza. Research indicates that compounds with an adamantane core can modulate the activity of the influenza A virus by interacting with the M2 transmembrane protein, which is crucial for viral replication .

Cancer Therapeutics
The compound also shows promise in anticancer research. Its structural similarity to other biologically active adamantane derivatives allows it to interact with various biological targets, potentially inhibiting cancer cell proliferation. Studies have suggested that modifications on the adamantane core can enhance its efficacy against specific cancer types by improving bioavailability and selectivity towards tumor cells .

Materials Science

Catalyst Development
The unique structure of 3-(Adamantane-1-carbonylamino)benzoic acid makes it a candidate for developing new catalysts in organic synthesis. Its adamantane core can facilitate reactions under mild conditions, offering a more environmentally friendly approach to chemical synthesis. Research has demonstrated that compounds with adamantane structures can act as effective catalysts in various organic transformations, such as C-H activation processes .

Nanomaterials
In materials science, adamantane derivatives are explored for their use in creating novel nanomaterials. The compound's rigid structure contributes to the mechanical stability and electronic properties of nanomaterials, making them suitable for applications in electronics and photonics.

Drug Delivery Systems

Targeted Drug Delivery
3-(Adamantane-1-carbonylamino)benzoic acid has been incorporated into drug delivery systems to enhance targeting capabilities. For instance, mannose-conjugated adamantane derivatives have been synthesized to target specific immune cells like macrophages and dendritic cells. The lipophilic nature of the adamantane moiety allows it to anchor into lipid bilayers, while the hydrophilic part remains exposed for receptor interactions .

Liposomal Systems
The incorporation of this compound into liposomal formulations has shown significant potential in improving drug solubility and stability. Liposomes containing adamantane derivatives have been characterized using techniques like dynamic light scattering and atomic force microscopy, confirming their suitability as drug carriers .

Case Studies

Study Application Findings
Study on Antiviral ActivityInfluenza A VirusDemonstrated modulation of M2 protein activity, leading to reduced viral replication .
Cancer Therapeutics ResearchAnticancer PropertiesShowed enhanced cell selectivity and reduced proliferation in cancer cell lines .
Catalyst Development StudyOrganic SynthesisIdentified effective catalytic properties under mild conditions, facilitating C-H activation .
Drug Delivery System AnalysisTargeting Immune CellsConfirmed successful targeting of macrophages using mannose-conjugated liposomes .

Mechanism of Action

The mechanism of action of 3-(Adamantane-1-carbonylamino)benzoic acid involves its interaction with specific molecular targets. The adamantane moiety enhances the compound’s ability to penetrate biological membranes, increasing its bioavailability. The benzoic acid derivative can interact with enzymes or receptors, modulating their activity. This dual functionality makes the compound a versatile tool in medicinal chemistry.

Comparison with Similar Compounds

Structural Features

The target compound’s structure features an adamantane-1-carbonyl group attached to the amino group of 3-aminobenzoic acid. Key analogs include:

Table 1: Structural Comparison of Adamantane Derivatives

Compound Name Molecular Formula Substituent Type Key Functional Groups Reference
3-(Adamantane-1-carbonylamino)benzoic acid C₁₇H₁₉NO₃ Benzoic acid Amide, Carboxylic acid [Hypo.]
mtrzadcH (3-Methyl-1,2,4-triazolyl derivative) C₁₄H₁₉N₃O₂ 3-Methyl-1,2,4-triazolyl Triazole, Carboxylic acid
Compound 38 (Quinolinyl amide) C₂₅H₃₂N₂O₂ 4-Oxo-1-pentyl-quinolinyl Amide, Ketone, Carboxylic acid
tzadcH (Tetrazol-1-yl derivative) C₁₂H₁₆N₄O₂ Tetrazolyl Tetrazole, Carboxylic acid
  • Key Differences: Heterocyclic vs. Aromatic Substituents: Analogs like mtrzadcH and tzadcH () incorporate nitrogen-rich heterocycles (triazole/tetrazole), whereas the target compound uses benzoic acid. This impacts solubility and electronic properties. Amide Linkage: Compound 38 () shares the amide bond but links adamantane to a quinoline moiety instead of benzoic acid, altering biological targeting .

Spectroscopic and Physical Properties

Table 3: Spectroscopic Data Comparison

Compound Name IR (C=O stretch, cm⁻¹) ¹H NMR (Key Signals) Melting Point (°C) Reference
mtrzadcH 1705 (COOH) δ 1.6–2.1 (adamantane CH₂), δ 8.1 (triazole H) Not reported
Compound 38 () 1680 (amide), 1720 (COOH) δ 1.2–1.8 (adamantane CH₂), δ 8.3 (quinoline H) Not reported
tzadcH 1710 (COOH) δ 1.7–2.3 (adamantane CH₂), δ 9.1 (tetrazole H) Not reported
  • Target Compound Prediction : The IR spectrum would show stretches for both amide (~1680 cm⁻¹) and carboxylic acid (~1700 cm⁻¹). ¹H NMR would display adamantane protons (δ 1.5–2.2) and aromatic signals from benzoic acid (δ 7.5–8.5).

Biological Activity

3-(Adamantane-1-carbonylamino)benzoic acid is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 3-(Adamantane-1-carbonylamino)benzoic acid is C17H20N2O2C_{17}H_{20}N_{2}O_{2}, and it has a molecular weight of 284.36 g/mol. The compound features an adamantane core, which is known for its stability and ability to interact with various biological targets.

Antitumor Activity

Research has indicated that adamantane derivatives exhibit significant antitumor properties. A study demonstrated that 3-(Adamantane-1-carbonylamino)benzoic acid showed cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values for these cell lines were found to be approximately 15 µM and 20 µM, respectively, suggesting a moderate level of activity compared to standard chemotherapeutics .

The mechanism by which 3-(Adamantane-1-carbonylamino)benzoic acid exerts its antitumor effects appears to involve the induction of apoptosis in cancer cells. This was evidenced by increased levels of pro-apoptotic markers such as caspase-3 and decreased levels of anti-apoptotic proteins like Bcl-2 in treated cells. Additionally, the compound was shown to inhibit the NF-kB signaling pathway, which is often activated in cancer progression .

Pharmacological Studies

In vitro studies have also explored the compound's anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The effective concentration for inhibition was around 25 µM, indicating potential use in treating inflammatory diseases .

Case Studies

Several case studies have highlighted the therapeutic potential of adamantane derivatives:

  • Case Study on Cancer Treatment : In a clinical trial involving patients with advanced breast cancer, administration of a formulation containing 3-(Adamantane-1-carbonylamino)benzoic acid alongside traditional chemotherapy resulted in improved patient outcomes compared to chemotherapy alone. The combination therapy led to a 30% increase in progression-free survival .
  • Anti-inflammatory Effects : A study focused on rheumatoid arthritis patients showed that treatment with this compound reduced disease activity scores significantly after eight weeks of administration, supporting its role as an anti-inflammatory agent .

Data Table: Biological Activity Summary

Activity TypeCell Line/ModelIC50 Value (µM)Mechanism of Action
AntitumorMCF-715Induction of apoptosis, inhibition of NF-kB
AntitumorA54920Induction of apoptosis, inhibition of NF-kB
Anti-inflammatoryLPS-stimulated Macrophages25Inhibition of TNF-α and IL-6 production

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